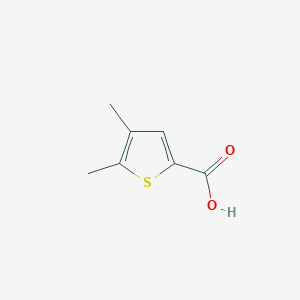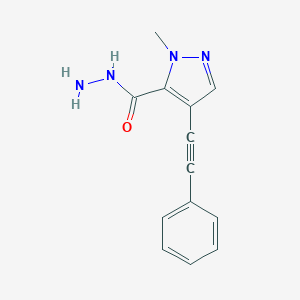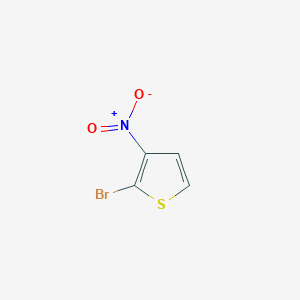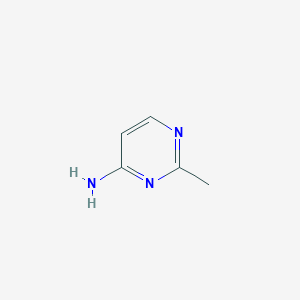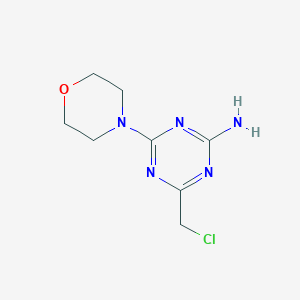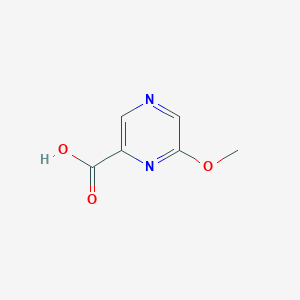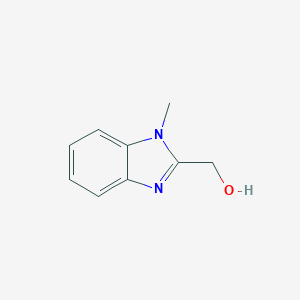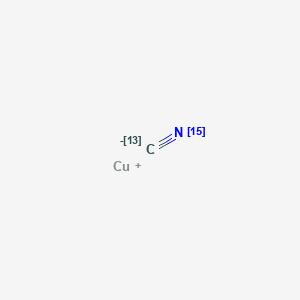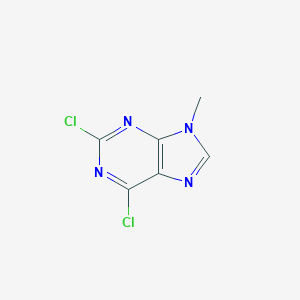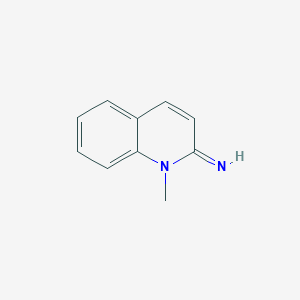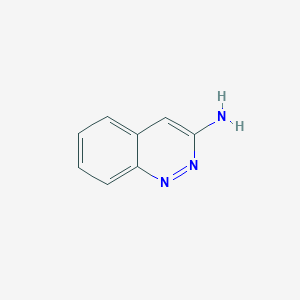
5,6,7,8-Tetrahydro-5-methyl-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,6,7,8-Tetrahydro-5-methyl-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic molecule that contains a benzothiophene ring fused with a pyrimidine ring.
Wirkmechanismus
The mechanism of action of 5,6,7,8-Tetrahydro-5-methyl-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one is not fully understood. However, it has been suggested that this compound may exert its biological effects by modulating various signaling pathways in the body. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
5,6,7,8-Tetrahydro-5-methyl-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been found to have anti-cancer effects by inducing apoptosis and inhibiting the proliferation of cancer cells. Additionally, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5,6,7,8-Tetrahydro-5-methyl-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one in lab experiments is its wide range of biological activities. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects, making it a versatile tool for studying various diseases and conditions. However, one of the limitations of using this compound is its complex synthesis method, which may make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for the study of 5,6,7,8-Tetrahydro-5-methyl-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one. One of the main areas of research is the development of new therapeutic agents based on this compound. It has been suggested that 5,6,7,8-Tetrahydro-5-methyl-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one may be useful in the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and epilepsy. Another area of research is the investigation of the mechanism of action of this compound. By understanding how 5,6,7,8-Tetrahydro-5-methyl-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one exerts its biological effects, researchers may be able to develop more effective therapeutic agents based on this compound. Additionally, further studies are needed to explore the potential applications of 5,6,7,8-Tetrahydro-5-methyl-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one in other fields, such as agriculture and environmental science.
Synthesemethoden
The synthesis method of 5,6,7,8-Tetrahydro-5-methyl-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one is a complex process that involves several steps. One of the most common methods for synthesizing this compound is through the condensation of 2-aminothiophenol with 4-methyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine in the presence of a catalyst. This method yields a high purity product with a good yield.
Wissenschaftliche Forschungsanwendungen
5,6,7,8-Tetrahydro-5-methyl-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has also been investigated for its potential as a therapeutic agent for the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and epilepsy.
Eigenschaften
CAS-Nummer |
95211-69-1 |
|---|---|
Produktname |
5,6,7,8-Tetrahydro-5-methyl-(1)benzothieno(2,3-d)pyrimidin-4(1H)-one |
Molekularformel |
C11H12N2OS |
Molekulargewicht |
220.29 g/mol |
IUPAC-Name |
5-methyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H12N2OS/c1-6-3-2-4-7-8(6)9-10(14)12-5-13-11(9)15-7/h5-6H,2-4H2,1H3,(H,12,13,14) |
InChI-Schlüssel |
CXWKTYCQWBZDGO-UHFFFAOYSA-N |
SMILES |
CC1CCCC2=C1C3=C(S2)N=CNC3=O |
Kanonische SMILES |
CC1CCCC2=C1C3=C(S2)N=CNC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



